3-(2,2-Difluoropropyl)azetidine CAS number and molecular weight
3-(2,2-Difluoropropyl)azetidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic profiles. The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also increasing metabolic stability by blocking oxidative metabolism. This guide provides a comprehensive technical overview of 3-(2,2-Difluoropropyl)azetidine, a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
The hydrochloride salt of 3-(2,2-Difluoropropyl)azetidine is the most commonly available form. The properties of both the free base and its hydrochloride salt are summarized below.
| Property | 3-(2,2-Difluoropropyl)azetidine (Free Base) | 3-(2,2-Difluoropropyl)azetidine HCl |
| CAS Number | Not available | 2225146-18-7[1] |
| Molecular Formula | C6H11F2N | C6H12ClF2N[1] |
| Molecular Weight | 135.16 g/mol | 171.6 g/mol [1] |
| Appearance | Predicted: Colorless oil | Solid[2] |
| Purity | >95% (typical) | >95% (typical)[3] |
Synthesis and Mechanism
A robust and widely applicable method for the synthesis of 3-substituted azetidines involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to an electrophilic azetidine precursor. A common and versatile starting material for this approach is N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group offers stability during the reaction and can be readily removed under acidic conditions.
The proposed synthesis of 3-(2,2-Difluoropropyl)azetidine proceeds via a two-step sequence:
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Grignard Reaction: Formation of a 2,2-difluoropropyl Grignard reagent and its subsequent addition to N-Boc-azetidin-3-one to yield the corresponding tertiary alcohol.
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Deprotection: Removal of the Boc protecting group to afford the final product, 3-(2,2-Difluoropropyl)azetidine, which can then be converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(2,2-difluoropropyl)-3-hydroxyazetidine-1-carboxylate
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. To the flask, add a solution of 1-bromo-2,2-difluoropropane (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require initial heating to initiate. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.
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Addition to N-Boc-azetidin-3-one: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
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Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(2,2-difluoropropyl)-3-hydroxyazetidine-1-carboxylate.
Step 2: Synthesis of 3-(2,2-Difluoropropyl)azetidine
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Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4 M), and stir at room temperature for 1-2 hours.
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Isolation: Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-(2,2-Difluoropropyl)azetidine hydrochloride. For the free base, a basic workup would be required.
Caption: Synthetic workflow for 3-(2,2-Difluoropropyl)azetidine.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the 2,2-difluoropropyl side chain.
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Azetidine Ring Protons: The four protons on the azetidine ring (at positions 2 and 4) would likely appear as two sets of multiplets in the range of δ 3.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded.
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CH Proton: The methine proton at position 3 of the azetidine ring is expected to be a multiplet, likely in the region of δ 2.5-3.0 ppm.
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CH₂ Group: The methylene protons of the propyl group adjacent to the azetidine ring are expected to appear as a doublet in the range of δ 1.8-2.2 ppm.
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CH₃ Group: The methyl protons of the propyl group will likely be a triplet in the region of δ 1.5-1.8 ppm, with coupling to the fluorine atoms.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
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Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of δ 45-60 ppm.
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C3 Carbon: The carbon at position 3 of the azetidine ring, attached to the difluoropropyl group, will likely appear around δ 30-40 ppm.
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Difluoropropyl Group: The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling and will be significantly downfield, likely in the range of δ 120-130 ppm. The other carbons of the propyl group will appear in the aliphatic region (δ 20-40 ppm).
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 136.09. Common fragmentation pathways for azetidine derivatives involve ring-opening or cleavage of substituents.[4]
Applications in Drug Discovery
The 3-(2,2-Difluoropropyl)azetidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The azetidine ring can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which can lead to improved target binding. The gem-difluoro group offers several advantages in drug design:
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Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoropropyl group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.
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Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the azetidine nitrogen, which can influence the compound's solubility, membrane permeability, and binding to the target protein.
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Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl or carbonyl group, allowing for the fine-tuning of interactions with the target protein.
This building block can be incorporated into lead compounds for various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases.
Safety and Handling
As with any chemical reagent, 3-(2,2-Difluoropropyl)azetidine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
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- 3-(2,2-difluoroethanesulfonyl)
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 5 Combin
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- 3-(2,2-Difluoropropyl)azetidine hydrochloride 95%. AiFChem, an Xtalpi Company.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(2,2-Difluoropropyl)azetidine hydrochloride 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
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